molecular formula C16H18N2O2S B2798413 (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one CAS No. 843617-03-8

(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Katalognummer: B2798413
CAS-Nummer: 843617-03-8
Molekulargewicht: 302.39
InChI-Schlüssel: FLLWWRPBAOPGAL-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(2-Ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative featuring a benzylidene substituent at the C5 position and a pyrrolidine ring at the C2 position. The ethoxy group at the ortho position of the benzylidene moiety distinguishes it from other analogs with methoxy, chloro, or hydroxy substituents. The pyrrolidine ring introduces a five-membered cyclic amine, influencing electronic and steric properties compared to piperidine or acyclic amines in related compounds .

Thiazol-4(5H)-ones are known for diverse bioactivities, including antimicrobial, antifungal, and enzyme inhibitory effects. The (E)-isomer configuration is critical for activity, as geometric isomerism affects molecular interactions with biological targets .

Eigenschaften

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-20-13-8-4-3-7-12(13)11-14-15(19)17-16(21-14)18-9-5-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLWWRPBAOPGAL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This compound belongs to a class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse pharmacological properties.

Chemical Structure

The structure of (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}\text{S}

1. Anticancer Activity

Thiazolidin-4-one derivatives, including (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, have shown significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Findings:

  • A study demonstrated that thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
  • In vitro assays have revealed that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been evaluated against various bacterial and fungal strains.

Research Findings:

  • A recent study reported that thiazolidinone derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml .
  • The compound's efficacy was linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

3. Anti-inflammatory Activity

Thiazolidinone compounds are also recognized for their anti-inflammatory effects. They can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Experimental Evidence:

  • In vitro studies have indicated that certain thiazolidinones can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is influenced by its structural components:

  • Ethoxy Group: Enhances lipophilicity, potentially improving membrane permeability.
  • Pyrrolidine Ring: Contributes to the interaction with biological targets, enhancing binding affinity.

A detailed SAR analysis reveals that modifications at various positions on the thiazole ring significantly impact the compound's potency against different biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, in combating various bacterial strains.

Case Studies

  • Gram-positive Pathogens : Research indicates that thiazolidin-4-one derivatives exhibit promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains, suggesting their potential for treating infections caused by multidrug-resistant organisms .
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEnterococcus faecalis32

Anticancer Properties

The anticancer potential of (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one has been explored in various cancer cell lines.

Case Studies

In vitro studies have demonstrated that thiazolidin-4-one derivatives can inhibit the growth of several cancer cell lines, including:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)0.16
A2780 (Ovarian)0.11
HT-29 (Colon)0.12

These findings suggest that compounds related to (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one could serve as leads for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one. Modifications to the thiazole ring and the side chains can significantly influence biological activity:

ModificationEffect on Activity
Ethoxy groupEnhances solubility
Pyrrolidine moietyIncreases binding affinity
Benzylidene linkageCritical for anticancer activity

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

Compound Name C5 Substituent C2 Substituent Key Features
Target Compound 2-Ethoxybenzylidene Pyrrolidin-1-yl Ethoxy group enhances lipophilicity; pyrrolidine provides a compact cyclic amine.
(Z)-5-(Hetarylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one (5a) Heteroaromatic methylidene Piperidin-1-yl Piperidine’s larger ring may reduce steric hindrance compared to pyrrolidine.
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 4-Methoxybenzylidene Cyclopropylamino Methoxy group increases electron density; cyclopropane enhances rigidity.
(Z)-5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (9b) 2,4-Dichlorobenzylidene Naphthalen-1-ylamino Chlorine atoms improve electrophilicity; naphthyl group enhances π-π stacking.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (target) and methoxy (4-methoxybenzylidene) are electron-donating, while chloro (2,4-dichlorobenzylidene) is electron-withdrawing. This affects charge distribution and binding to targets like tyrosinase or microbial enzymes .
  • Cyclic Amines: Pyrrolidine (5-membered) vs. piperidine (6-membered) influence conformational flexibility.

Activity Trends :

  • Antifungal Potency : Chlorinated derivatives (e.g., 9b) outperform methoxy/ethoxy analogs due to increased electrophilicity .
  • Tyrosinase Inhibition : Bulky C2 substituents (e.g., benzo[d]thiazole) improve binding via hydrophobic interactions .

Q & A

Q. Optimization Parameters :

FactorImpactExample Conditions
SolventPolarity affects reaction rate1,4-dioxane for cyclization
TemperatureHigher temps accelerate condensationReflux (~100°C)
CatalystPiperidine enhances Knoevenagel condensation yield

Advanced: How can researchers resolve contradictory data on the compound’s biological activity across studies?

Answer:
Contradictions may arise from variations in assay conditions, cell lines, or substituent effects. Methodological approaches include:

  • Standardized assays : Use established protocols (e.g., SRB assay for cytotoxicity ) with controls for solvent interference (e.g., DMSO ≤0.5% ).
  • SAR analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups on benzylidene) to isolate structure-activity trends .
  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEPG-2, MCF-7) to confirm IC50 consistency .

Example Conflict Resolution :
If anti-inflammatory activity varies, evaluate binding affinity to COX-2 via molecular docking and compare with analogs like (E)-5-(4-propoxybenzylidene) derivatives .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., δ 1.69–1.75 ppm for CH2 groups in thiazole rings ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ~393.51 g/mol for related compounds ).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for thiazolone ).
  • HPLC : Ensures enantiomeric purity (>98% for (E)-isomer) .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index?

Answer:

  • Substituent modification : Replace the pyrrolidin-1-yl group with piperazine to enhance solubility or adjust the ethoxy group to modulate lipophilicity .
  • Pharmacophore mapping : Use X-ray crystallography or DFT calculations to identify critical binding motifs (e.g., benzylidene orientation ).
  • Toxicity screening : Compare IC50 in cancer (e.g., DLD-1) vs. normal (WI-38) cells to assess selectivity .

Q. SAR Table :

ModificationBiological ImpactReference
2-ethoxy → 4-propoxyIncreased COX-2 inhibition
Pyrrolidinyl → PiperazinylImproved water solubility

Basic: What methodologies assess the compound’s solubility and stability for preclinical development?

Answer:

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
  • Lipophilicity : Calculate logP values using HPLC retention times or software (e.g., ChemAxon) .

Q. Key Data :

  • Related compounds show solubility <0.1 mg/mL in water, requiring formulation with cyclodextrins .
  • Stability improves with electron-withdrawing substituents (e.g., fluorine at benzylidene ).

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts .
  • CRISPR knockout models : Compare activity in target-knockout vs. wild-type cells .
  • SPR/Biacore : Quantify binding kinetics (KD) for enzymes like HDACs .

Case Study :
For anticancer activity, validate tubulin polymerization inhibition via immunofluorescence and compare with paclitaxel .

Basic: How is in vitro cytotoxicity data translated to in vivo efficacy models?

Answer:

  • Dosage extrapolation : Convert IC50 to mg/kg using allometric scaling (e.g., mouse: human = 12:1) .
  • Pharmacokinetics : Assess bioavailability via IV/PO administration in rodents, monitoring plasma half-life .
  • Xenograft models : Test efficacy in NUGC or MCF-7 xenografts with tumor volume metrics .

Challenges : Address metabolic instability (e.g., CYP450 metabolism) using liver microsome assays .

Advanced: What techniques ensure stereochemical purity during synthesis?

Answer:

  • Chiral chromatography : Use Chiralpak columns to separate (E)/(Z) isomers .
  • Circular Dichroism (CD) : Confirm configuration via Cotton effects at 250–300 nm .
  • Crystallography : Resolve single-crystal structures to verify benzylidene geometry .

Yield Impact : Stereochemical purity >95% reduces off-target effects in receptor binding .

Basic: What toxicological assays are recommended for preclinical safety profiling?

Answer:

  • Acute toxicity : Single-dose MTD studies in rodents (OECD 423) .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
  • Hepatotoxicity : ALT/AST levels in serum post-administration .

Reference Data : Related thiazolones show LD50 >500 mg/kg in mice .

Advanced: How can polypharmacology effects be systematically evaluated?

Answer:

  • Target panels : Screen against kinase/GPCR arrays (e.g., Eurofins LeadProfilingScreen®) .
  • Network pharmacology : Build interaction maps using STRING or KEGG databases .
  • Proteomics : Identify off-targets via SILAC or TMT mass spectrometry .

Example : A dual HDAC/COX-2 inhibition profile could explain anti-inflammatory and anticancer synergy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.